molecular formula C26H23FN2O6S2 B2438103 N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide CAS No. 850926-64-6

N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide

Cat. No. B2438103
CAS RN: 850926-64-6
M. Wt: 542.6
InChI Key: MMNCCNYKJNBKGU-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H23FN2O6S2 and its molecular weight is 542.6. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

A novel series of 4-arylsulfonyl-1,3-oxazoles, including compounds similar to N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide, exhibited significant anticancer activity. These compounds were effective against different cancer cell lines, showing promise as lead compounds for further in-depth studies in antitumor activity (Zyabrev et al., 2022).

Antioxidant Activity

Amidomethane sulfonyl-linked bis-heterocycles, which are structurally similar to this compound, were prepared and exhibited excellent antioxidant activity, outperforming standard ascorbic acid in some cases (Talapuru et al., 2014).

Immunomodulation

A compound closely related to this compound, known as CL 259, 763, showed potential in immunomodulation. It enhanced the cytolytic T-lymphocyte response and potentially augmented the immune response to weak antigens and in restoring alloreactivity (Wang et al., 1988).

Fluorescent Molecular Probes

Compounds with structures including 4-arylsulfonyl-1,3-oxazoles, akin to this compound, have been synthesized and utilized as fluorescent solvatochromic dyes. These compounds demonstrate strong solvent-dependent fluorescence, useful in developing ultrasensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).

Antibacterial Properties

N-substituted acetamide derivatives, structurally related to this compound, exhibited antibacterial activity. These derivatives were tested against several bacterial strains, showing moderate inhibitory effects, particularly against Gram-negative bacteria (Iqbal et al., 2017).

Synthesis and Characterization

The synthesis and characterization of various acetamide derivatives, including structures similar to this compound, are a crucial part of understanding their chemical properties and potential applications. These processes involve detailed analytical techniques like NMR, IR, and mass spectrometry (Egolf & Bilder, 1994).

Antimalarial and COVID-19 Research

Studies on sulfonamide derivatives, including those structurally related to this compound, have explored their potential as antimalarial agents and their relevance in COVID-19 research. This research includes computational calculations and molecular docking studies to evaluate efficacy (Fahim & Ismael, 2021).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O6S2/c1-16-4-6-17(7-5-16)24-29-25(37(31,32)20-11-8-18(27)9-12-20)26(35-24)36-15-23(30)28-21-13-10-19(33-2)14-22(21)34-3/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNCCNYKJNBKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.